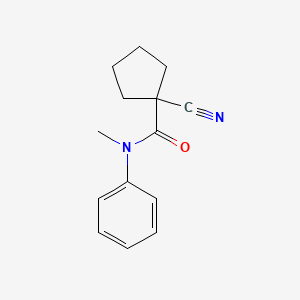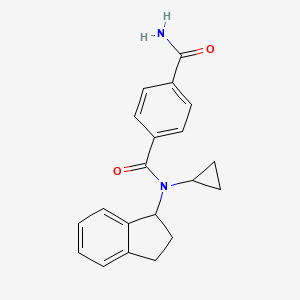
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide, also known as CPIBD, is a chemical compound that has drawn attention in scientific research due to its potential therapeutic applications. CPIBD has been shown to possess analgesic, anti-inflammatory, and anti-tumor properties.
作用机制
The mechanism of action of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is not fully understood. However, it has been proposed that 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide exerts its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to induce apoptosis in cancer cells, suggesting its anti-tumor properties may be due to its ability to induce cell death.
Biochemical and Physiological Effects
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been shown to have minimal toxicity and side effects in animal studies. In addition to its analgesic, anti-inflammatory, and anti-tumor properties, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to possess antioxidant and neuroprotective effects. These effects make 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its ease of synthesis and high yield. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has shown minimal toxicity and side effects in animal studies, making it a promising candidate for further preclinical studies. However, one limitation of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
未来方向
For 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide research include the development of analogs, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
合成方法
The synthesis of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide involves the reaction of cyclopropylamine and 2,3-dihydro-1H-indene-1-carboxylic acid to form 4-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with 4-nitrobenzene-1,4-dicarboxylic acid to produce 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide. The synthesis method of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been optimized to achieve high yield and purity.
科学研究应用
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has exhibited anti-tumor properties, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-19(23)14-5-7-15(8-6-14)20(24)22(16-10-11-16)18-12-9-13-3-1-2-4-17(13)18/h1-8,16,18H,9-12H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLPKKJGWHCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

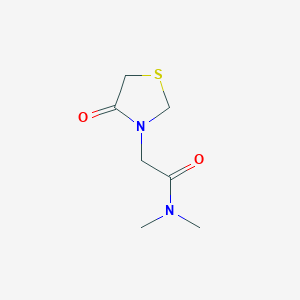
![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
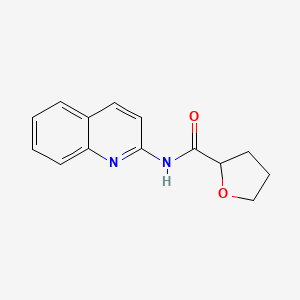
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
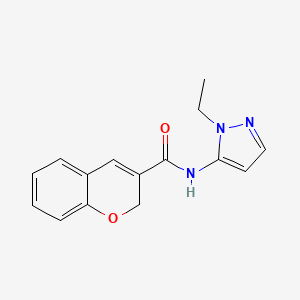
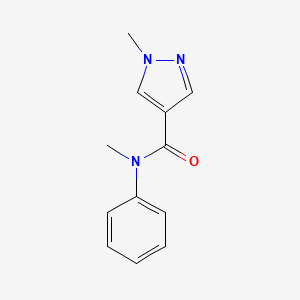
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
